Saxagliptin Intermediate 6
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Overview
Description
Saxagliptin Intermediate 6 is a crucial compound in the synthesis of saxagliptin, a dipeptidyl peptidase IV inhibitor used in the treatment of type 2 diabetes mellitus. This compound plays a vital role in the multi-step synthesis process, ensuring the production of the final active pharmaceutical ingredient.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Saxagliptin Intermediate 6 typically involves the reductive amination of 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid. This process can be catalyzed by phenylalanine dehydrogenase, which is often used in biocatalysis . The reaction conditions include the use of ammonium formate and polyethyleneimine to clarify the bacteria homogenate, followed by ultrafiltration to concentrate the enzyme solution .
Industrial Production Methods
On an industrial scale, the preparation of this compound involves high-density fermentation of recombinant Escherichia coli expressing phenylalanine dehydrogenase and formate dehydrogenase. The optimized conditions for enzyme-catalyzed reactions ensure a high conversion rate and yield .
Chemical Reactions Analysis
Types of Reactions
Saxagliptin Intermediate 6 undergoes several types of chemical reactions, including:
Reductive Amination: The primary reaction used in its synthesis.
Oxidation and Reduction: These reactions are involved in the preparation of the intermediate from precursor compounds.
Common Reagents and Conditions
Reductive Amination: Phenylalanine dehydrogenase, ammonium formate, polyethyleneimine.
Oxidation: Sulfuric acid, nitric acid.
Reduction: Sodium diethyl malonate, hydroxylamine hydrochloride.
Major Products Formed
The major product formed from these reactions is (S)-N-Boc-3-hydroxyadamantylglycine, which is a key intermediate in the synthesis of saxagliptin .
Scientific Research Applications
Saxagliptin Intermediate 6 has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of saxagliptin, a drug for type 2 diabetes mellitus.
Biology: The intermediate is studied for its role in enzyme-catalyzed reactions and biocatalysis.
Industry: The industrial production of saxagliptin relies on the efficient synthesis of this intermediate.
Mechanism of Action
Saxagliptin Intermediate 6 itself does not have a direct mechanism of action, but it is crucial in the synthesis of saxagliptin. Saxagliptin works by inhibiting dipeptidyl peptidase IV, an enzyme that degrades incretin hormones. By inhibiting this enzyme, saxagliptin increases the levels of active incretin hormones, which help regulate blood glucose levels .
Comparison with Similar Compounds
Similar Compounds
Vildagliptin: Another dipeptidyl peptidase IV inhibitor with a shorter dissociation half-life compared to saxagliptin.
Sitagliptin: A dipeptidyl peptidase IV inhibitor with rapid dissociation from the enzyme.
Uniqueness
Saxagliptin Intermediate 6 is unique due to its role in the synthesis of saxagliptin, which has a prolonged dissociation from dipeptidyl peptidase IV, leading to sustained inhibition of the enzyme . This property makes saxagliptin effective in maintaining blood glucose levels over a longer period compared to other inhibitors .
Properties
Molecular Formula |
C23H35N3O5 |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
tert-butyl N-[2-(3-carbamoyl-2-azabicyclo[3.1.0]hexan-2-yl)-1-(3-hydroxy-1-adamantyl)-2-oxoethyl]carbamate |
InChI |
InChI=1S/C23H35N3O5/c1-21(2,3)31-20(29)25-17(19(28)26-15-5-14(15)6-16(26)18(24)27)22-7-12-4-13(8-22)10-23(30,9-12)11-22/h12-17,30H,4-11H2,1-3H3,(H2,24,27)(H,25,29) |
InChI Key |
QIAUZMKUAYNKKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)N1C2CC2CC1C(=O)N)C34CC5CC(C3)CC(C5)(C4)O |
Origin of Product |
United States |
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